Z-O-tert-butyl-L-tyrosine
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Overview
Description
Z-TYR(TBU)-OH: is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butyl (TBU) group, which protect the amino and hydroxyl groups of tyrosine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-TYR(TBU)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The benzyloxycarbonyl (Z) group is introduced to protect the amino group, while the tert-butyl (TBU) group is used to protect the hydroxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Industrial Production Methods: Industrial production of Z-TYR(TBU)-OH involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-TYR(TBU)-OH undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Scientific Research Applications
Chemistry: Z-TYR(TBU)-OH is widely used in peptide synthesis as a protected tyrosine derivative. It is essential in the synthesis of complex peptides and proteins, allowing for selective deprotection and functionalization.
Biology: In biological research, Z-TYR(TBU)-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of bioactive peptides and proteins.
Medicine: The compound is used in the development of peptide-based therapeutics. It is also employed in the synthesis of peptide vaccines and diagnostic agents.
Industry: Z-TYR(TBU)-OH is used in the production of specialty chemicals and materials. It is also utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
Molecular Targets and Pathways: Z-TYR(TBU)-OH exerts its effects by participating in peptide synthesis. The protective groups (Z and TBU) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound targets the amino and hydroxyl groups of tyrosine, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Z-TYR(TBU)-OME: A methyl ester derivative of Z-TYR(TBU)-OH.
Z-TYR(TBU)-OSU: A succinimidyl ester derivative used in peptide coupling reactions.
Uniqueness: Z-TYR(TBU)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of the benzyloxycarbonyl and tert-butyl groups makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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